molecular formula C15H17N3 B12177006 Cyclopentyl(6-phenylpyridazin-3-yl)amine

Cyclopentyl(6-phenylpyridazin-3-yl)amine

Cat. No.: B12177006
M. Wt: 239.32 g/mol
InChI Key: ZFNHVOTVVBRPOA-UHFFFAOYSA-N
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Description

Cyclopentyl(6-phenylpyridazin-3-yl)amine is a heterocyclic compound that features a pyridazine ring substituted with a phenyl group at the 6-position and a cyclopentylamine group at the 3-position. Pyridazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl(6-phenylpyridazin-3-yl)amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-phenylpyridazin-3-amine with cyclopentylamine in the presence of a suitable catalyst and solvent . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(6-phenylpyridazin-3-yl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridazine compounds .

Scientific Research Applications

Cyclopentyl(6-phenylpyridazin-3-yl)amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclopentyl(6-phenylpyridazin-3-yl)amine involves its interaction with specific molecular targets and pathways. The pyridazine ring can engage in hydrogen bonding and π-π stacking interactions, which are crucial for its biological activity. The compound may inhibit specific enzymes or receptors, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopentyl(6-phenylpyridazin-3-yl)amine is unique due to the presence of both the cyclopentylamine and phenyl groups, which contribute to its distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications .

Properties

Molecular Formula

C15H17N3

Molecular Weight

239.32 g/mol

IUPAC Name

N-cyclopentyl-6-phenylpyridazin-3-amine

InChI

InChI=1S/C15H17N3/c1-2-6-12(7-3-1)14-10-11-15(18-17-14)16-13-8-4-5-9-13/h1-3,6-7,10-11,13H,4-5,8-9H2,(H,16,18)

InChI Key

ZFNHVOTVVBRPOA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=NN=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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